Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I falls under the category of small-molecule inhibitors. These inhibitors can be further classified based on their mechanism of action into type I and type II inhibitors. Type I inhibitors bind to the active conformation of the receptor, while type II inhibitors stabilize an inactive conformation, allowing them to occupy an allosteric site adjacent to the ATP binding pocket .
The synthesis of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I typically involves several steps, often beginning with the design of novel compounds through structure-activity relationship studies. For instance, recent studies have focused on derivatives such as furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine, which have shown potent inhibitory effects against the receptor. The synthesis process may include:
The molecular structure of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I typically features a core heteroaromatic ring system that interacts with the ATP binding site of the receptor. Key structural components may include:
Chemical reactions involving Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I primarily focus on its interaction with the receptor's active site. These reactions can include:
The mechanism of action for Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I involves several key steps:
Studies have shown that compounds like SKLB1002 significantly inhibit human umbilical vein endothelial cell proliferation and migration in vitro, demonstrating their potential as effective antiangiogenic agents .
The physical and chemical properties of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I are essential for its functionality:
Analyses often include assessing melting points, solubility in various solvents, and stability under different pH conditions .
Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I has significant applications in:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a transmembrane receptor tyrosine kinase encoded by the KDR gene on chromosome 4q12 in humans [1]. As the primary mediator of vascular endothelial growth factor (VEGF)-driven signaling, VEGFR2 regulates physiological and pathological angiogenesis. Its activation initiates downstream cascades (e.g., PI3K/AKT, RAS/RAF/MEK/ERK) that promote endothelial cell survival, proliferation, migration, and vascular permeability [3] [9]. In oncology, VEGFR2 is overexpressed in endothelial cells of tumor vasculature and directly implicated in cancer progression, metastasis, and therapeutic resistance.
Structural Determinants of VEGFR2 ActivationVEGFR2 comprises seven extracellular immunoglobulin-like domains (IgD1–IgD7), a transmembrane domain, a juxtamembrane domain, and an intracellular tyrosine kinase domain split by a kinase insert domain (KID) [3]. VEGF binding (primarily VEGF-A) to IgD2–IgD3 induces receptor dimerization, triggering autophosphorylation of tyrosine residues (Y1054, Y1059, Y1175, Y1214) in the kinase domain [3] [9]. This conformational shift activates downstream effectors:
Table 1: Structural Domains of VEGFR2 and Functional Roles
Domain | Residues | Function |
---|---|---|
Extracellular Ig-like domains | 20–764 aa | VEGF-A binding (IgD2–IgD3); receptor dimerization (IgD4–IgD7) |
Transmembrane domain | 765–789 aa | Anchors receptor; facilitates kinase orientation |
Juxtamembrane domain | 790–833 aa | Regulates autophosphorylation rate |
Tyrosine kinase domain | 834–1162 aa | ATP binding (841–846 aa); catalytic activity (HRDLAARN motif: 1026–1033 aa) |
Carboxy-terminal domain | 1163–1356 aa | Autophosphorylation sites for signaling amplification |
Mechanisms in Tumor AngiogenesisHypoxia within tumors (>1–2 mm³) upregulates hypoxia-inducible factor 1-alpha (HIF-1α), which transcriptionally activates VEGF expression [4] [8]. VEGFR2 signaling in endothelial cells drives pathological angiogenesis through:
In lymphangiogenesis, VEGFR2 binds VEGF-C/VEGF-D (typically VEGFR3 ligands) in tumors, promoting lymphatic endothelial cell migration and metastasis to lymph nodes [9].
Aberrant Vasculature and MetastasisTumor vessels fueled by VEGFR2 signaling exhibit structural and functional abnormalities:
These features enable hematogenous dissemination. For example, in hepatocellular carcinoma (HCC), VEGFR2 activation induces epithelial-mesenchymal transition (EMT) via TGF-β/Smad signaling, enhancing cancer cell invasiveness [10].
Cancer Stem Cells (CSCs) and ResistanceVEGFR2 is co-expressed with CSC markers (CD44, CD133) in HCC and breast cancer. Signaling through VEGF/VEGFR2/NRP-1:
Table 2: Resistance Mechanisms to VEGFR2 Inhibition in Solid Tumors
Mechanism | Molecular Drivers | Tumor Types |
---|---|---|
Alternative angiogenic pathways | FGF, PDGF, Angiopoietin-2 upregulation | Renal cell carcinoma, NSCLC |
Vessel co-option | Tumor cell migration along existing vasculature | Colorectal cancer, melanoma |
Hypoxia-induced EMT | HIF-1α/Snail/Twist axis | HCC, triple-negative breast cancer |
CSC-driven vascular mimicry | VE-cadherin, MMP14 overexpression | Ovarian cancer, glioblastoma |
Tumor Microenvironment ModulationVEGFR2 signaling recruits immunosuppressive cells:
Therapeutic Targeting ImplicationsInhibitors like YLL545 and CHMFL-VEGFR2-002 block VEGFR2 kinase activity:
Concluding Insight: The VEGF/VEGFR2 axis is a linchpin in tumor vascularization, metastasis, and microenvironmental reprogramming. Precision targeting of VEGFR2’s structural domains or its crosstalk with CSC/EMT pathways presents a rational strategy to overcome resistance in advanced solid tumors.
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: